3-nitrobenzyl 2-pyrazinecarboxylate
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Overview
Description
3-Nitrobenzyl 2-pyrazinecarboxylate is an organic compound that belongs to the class of pyrazinecarboxylates It is characterized by the presence of a nitrobenzyl group attached to the pyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 3-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-pyrazinecarboxylic acid and 3-nitrobenzyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3-Aminobenzyl 2-pyrazinecarboxylate.
Substitution: Various substituted benzyl pyrazinecarboxylates depending on the nucleophile used.
Hydrolysis: 2-Pyrazinecarboxylic acid and 3-nitrobenzyl alcohol.
Scientific Research Applications
3-Nitrobenzyl 2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-pyrazinecarboxylate largely depends on its chemical structure and the specific reactions it undergoes. For instance, in biological systems, the nitro group can be reduced to an amino group, which may interact with various molecular targets such as enzymes or receptors. The pyrazinecarboxylate moiety can also participate in coordination with metal ions, influencing the compound’s activity and interactions.
Comparison with Similar Compounds
2-Pyrazinecarboxylic acid: A precursor in the synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate.
3-Nitrobenzoic acid: Shares the nitrobenzyl group but lacks the pyrazinecarboxylate moiety.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxylate group compared to 2-pyrazinecarboxylic acid.
Uniqueness: this compound is unique due to the combination of the nitrobenzyl and pyrazinecarboxylate groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, biological studies, and material science, setting it apart from its similar compounds .
Properties
IUPAC Name |
(3-nitrophenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-7-13-4-5-14-11)19-8-9-2-1-3-10(6-9)15(17)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRIQZMHNERAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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